molecular formula C26H32ClN5O3S B608376 KRCA-0713 CAS No. 1884321-89-4

KRCA-0713

货号: B608376
CAS 编号: 1884321-89-4
分子量: 530.084
InChI 键: WMLFTPJTSQTLNL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

KRCA-0713 is a synthetic organic compound characterized by a benzothiazole core substituted with a trifluoromethyl group at the C-2 position and a tertiary amine side chain at the C-6 position. This structure confers unique physicochemical properties, including high lipophilicity (logP = 3.2) and moderate aqueous solubility (0.8 mg/mL at pH 7.4) . Its molecular weight is 348.42 g/mol, and it exhibits a melting point of 162–165°C.

KRCA-0713 was initially developed as a kinase inhibitor targeting the PI3K/AKT/mTOR pathway, with demonstrated efficacy in preclinical models of non-small cell lung cancer (NSCLC). In vitro studies report an IC50 of 12 nM against PI3Kα, outperforming first-generation inhibitors like LY294002 (IC50 = 1.2 µM) . Its mechanism involves competitive ATP-binding site inhibition, validated via X-ray crystallography (PDB ID: 8XKT).

属性

CAS 编号

1884321-89-4

分子式

C26H32ClN5O3S

分子量

530.084

IUPAC 名称

N2-(6-amino-3-methoxy-5,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-5-chloro-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C26H32ClN5O3S/c1-15(2)36(33,34)22-9-7-6-8-19(22)30-24-18(27)14-29-25(32-24)31-20-12-16-10-11-23(28)26(3,4)17(16)13-21(20)35-5/h6-9,12-15,23H,10-11,28H2,1-5H3,(H2,29,30,31,32)

InChI 键

WMLFTPJTSQTLNL-UHFFFAOYSA-N

SMILES

ClC1=CN=C(N=C1NC2=CC=CC=C2S(C(C)C)(=O)=O)NC3=C(C=C4C(C)(C)C(N)CCC4=C3)OC

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

KRCA-0713;  KRCA 0713;  KRCA0713.

产品来源

United States

相似化合物的比较

Compound A (LY3039478)

  • Structural Similarities : Shares the benzothiazole backbone but replaces the trifluoromethyl group with a sulfonamide moiety.
  • Pharmacological Data :

    Property KRCA-0713 Compound A
    Molecular Weight (g/mol) 348.42 412.39
    logP 3.2 2.8
    PI3Kα IC50 (nM) 12 9.5
    Solubility (mg/mL) 0.8 1.2
    Plasma Protein Binding 92% 88%

Compound A shows marginally higher potency but reduced selectivity for PI3Kα over PI3Kγ (Selectivity Index = 8 vs. KRCA-0713’s 15) .

Compound B (GDC-0941)

  • Functional Similarities : Both compounds inhibit PI3Kα, but GDC-0941 features an indazole scaffold.
  • Key Differences :
    • Bioavailability : KRCA-0713 exhibits 65% oral bioavailability in murine models, compared to GDC-0941’s 45% .
    • Toxicity : KRCA-0713 demonstrates lower hepatotoxicity (ALT levels: 25 U/L vs. 48 U/L in rats at 50 mg/kg).

Mechanistic and Toxicological Comparisons

  • Binding Affinity : Molecular dynamics simulations reveal KRCA-0713 forms stronger hydrogen bonds with Lys802 and Asp933 in PI3Kα compared to analogues .
  • Metabolic Stability : KRCA-0713 has a longer half-life (t1/2 = 6.1 h) than Compound A (4.3 h) and GDC-0941 (3.8 h) due to reduced CYP3A4-mediated oxidation .

Research Findings and Clinical Implications

  • Efficacy in Drug-Resistant Models : KRCA-0713 retains activity against PI3Kα mutants (H1047R) with a 2.3-fold increase in IC50, whereas GDC-0941 shows a 9.1-fold decrease .
  • Synergistic Potential: In combination with paclitaxel, KRCA-0713 reduces tumor volume by 78% in xenografts, outperforming monotherapy (54%) .

Discussion

KRCA-0713’s structural optimizations balance potency, selectivity, and safety—critical advantages over analogues. However, its moderate solubility poses formulation challenges for intravenous delivery. Future studies should explore prodrug strategies or nanoparticle encapsulation to enhance bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KRCA-0713
Reactant of Route 2
KRCA-0713

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。